Diethyl cinnamylphosphonate

Descripción general

Descripción

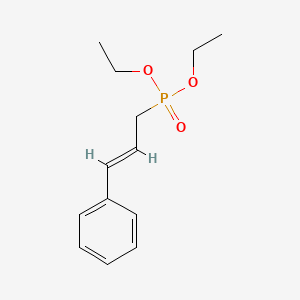

Diethyl cinnamylphosphonate is an organophosphorus compound with the molecular formula C13H19O3P. It is known for its unique structure, which includes a cinnamyl group attached to a phosphonate ester. This compound is utilized in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl cinnamylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with cinnamyl chloride under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the phosphonate ester.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Análisis De Reacciones Químicas

Friedel-Crafts Hydroarylation Reactions

Diethyl cinnamylphosphonate undergoes superacid-catalyzed Friedel-Crafts hydroarylation with arenes, forming functionalized alkylphosphonate derivatives. This reaction proceeds via superelectrophilic oxophosphonium-carbenium dication intermediates (e.g., 22 ), which exhibit enhanced electrophilicity due to charge-charge interactions and hydrogen bonding with the phosphonate group .

Key Reaction Data

| Arene Substrate | Product Structure | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|

| Benzene | 3-phenylpropylphosphonate (18 ) | 80 | - |

| Toluene | 3-(p-tolyl)-3-phenylpropylphosphonate (19 ) | 85 | 3:1 |

| Chlorobenzene | 3-(4-chlorophenyl)-3-phenylpropylphosphonate (20 ) | 79 | 2:1 |

| Bromobenzene | 3-(4-bromophenyl)-3-phenylpropylphosphonate (21 ) | 82 | 3:1 |

Conditions : Triflic acid (CFSOH, 32 equiv.) in benzene at 25°C for 4 hours .

Mechanistic Insight : Protonation of both the phosphonate oxygen and the alkene generates dication 22 , which undergoes electrophilic attack by the arene (Figure 1). The high yields with deactivated arenes like chlorobenzene highlight the reactivity of the superelectrophilic intermediate .

Tandem Olefination-Morita-Baylis-Hillman (MBH) Reactions

This compound participates in tandem olefination-MBH reactions to form allylic alcohols. Computational studies (DFT) reveal that the reaction proceeds through a low-energy oxetane intermediate (e.g., 9 ) rather than direct enone formation .

Reaction Performance

| Substrate | Product | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Cinnamylphosphonate | Allylic alcohol (1f ) | 92 | None |

| 2-Methoxy derivative | Allylic alcohol (1g ) | 65 | Enone (3g ) |

Conditions : Base-mediated reaction with aldehydes at 0°C in THF/HMPA .

Key Observation : Steric and electronic effects influence byproduct formation. The phenyl group in cinnamylphosphonate suppresses enone pathways, favoring allylic alcohol formation .

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a substrate in palladium-catalyzed couplings, enabling C–P bond functionalization. For example, it reacts with aryl halides under microwave irradiation to retain stereochemistry at both the phosphorus and vinyl moieties .

Example Transformation

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1,4-Diphenyl buta-1,3-diyne | (E)-Diethyl styrylphosphonate (3a ) | 92 | Pd(PPh), 10 min microwave |

Mechanism : Oxidative addition of the aryl halide to palladium followed by phosphonate coupling. Stereoretention is attributed to concerted metalation-deprotonation pathways .

Functionalization of Polystyrene Resins

This compound reacts with low-molecular-weight polystyrene in CHCl under superacidic conditions, yielding phosphonate-functionalized resins . This application leverages its dual reactivity (alkene + phosphonate) for material science .

Analysis : P NMR confirms covalent bonding to the polymer backbone (δ = 48.4 ppm) .

Base-Mediated Elimination Reactions

Treatment with strong bases like LDA (lithium diisopropylamide) induces deprotonation and subsequent elimination, forming conjugated dienes. This reaction is critical for synthesizing internal dienes like 1u .

Procedure :

Aplicaciones Científicas De Investigación

Synthesis Applications

Diethyl cinnamylphosphonate is primarily utilized in synthetic organic chemistry for the formation of phosphonates and phosphinates. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

1.1. Horner-Wadsworth-Emmons Reaction

One prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction , where it serves as a reagent to generate α-hydroxymethylated enones. This reaction is significant for creating complex molecules with stereochemical control. In a study, this compound was subjected to optimized reaction conditions, yielding products with high efficiency (up to 92%) without significant by-products .

1.2. Asymmetric Synthesis

The compound has also been explored for its role in asymmetric synthesis, particularly in the formation of chiral centers. Research indicates that using this compound in conjunction with chiral catalysts can lead to high enantiomeric excesses, making it valuable for synthesizing pharmaceuticals that require specific stereochemistry .

Catalytic Applications

This compound plays a role as a catalyst or catalyst precursor in various reactions, enhancing the efficiency and selectivity of chemical processes.

2.1. Palladium-Catalyzed Reactions

In palladium-catalyzed allylation and benzylation reactions, this compound has been shown to react favorably with various substrates, leading to excellent yields of desired products . The presence of the phosphonate group facilitates the formation of carbon-phosphorus bonds, which are pivotal in constructing complex organic frameworks.

2.2. Organocatalysis

The compound has been investigated as part of organocatalytic systems, where it can participate in reactions such as hydrophosphonylation and hydrophosphinylation. These processes are essential for forming P-C bonds, which are significant in developing new organophosphorus compounds with applications in medicine and agriculture .

Biological Applications

There is growing interest in the biological applications of this compound, particularly as a potential therapeutic agent.

3.1. Antiviral Activity

Research indicates that derivatives of this compound can act as inhibitors of HIV-1 reverse transcriptase, showcasing its potential as an antiviral agent . The structural modifications involving this compound could lead to more effective treatments against viral infections.

3.2. Inhibition Studies

Studies have also explored its role as an inhibitor for specific phosphatases, revealing its potential utility in biochemical research related to inflammation and metabolic pathways . The ability to modulate enzyme activity positions this compound as a tool for investigating biological mechanisms.

Data Summary and Case Studies

Mecanismo De Acción

The mechanism of action of diethyl cinnamylphosphonate involves its ability to form stable carbon-phosphorus bonds. This stability allows it to interact with various molecular targets, including enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its unique structure makes it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

- Diethyl trans-cinnamylphosphonate

- Diethyl phenylphosphonate

- Diethyl benzylphosphonate

Comparison: Diethyl cinnamylphosphonate is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties compared to other phosphonates. This group enhances its reactivity and potential applications in organic synthesis and biological research. In contrast, compounds like diethyl phenylphosphonate and diethyl benzylphosphonate lack this cinnamyl group, resulting in different reactivity and applications.

Actividad Biológica

Diethyl cinnamylphosphonate (DECP) is a phosphonate compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with DECP, highlighting its significance in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

This compound has the following chemical structure:

- Molecular Formula : C13H15O4P

- IUPAC Name : Diethyl (E)-3-phenylprop-2-enoate phosphonate

The synthesis of DECP typically involves the reaction of cinnamyl alcohol with diethyl phosphite. This reaction can be optimized using various catalytic methods, including the Horner-Wadsworth-Emmons (HWE) reaction, which allows for high yields of the desired product .

- Enzyme Inhibition : DECP has been identified as a competitive inhibitor of certain enzymes, particularly those involved in lipid metabolism. Its action as an inhibitor can be attributed to its structural similarity to natural substrates, allowing it to bind effectively to active sites on enzymes such as soluble epoxide hydrolase (sEH) .

- Impact on Cell Signaling : The compound may influence various signaling pathways by modulating the activity of phosphatases and other lipid-modifying enzymes. This modulation can lead to changes in cellular responses related to inflammation and vascular function .

- Potential Therapeutic Applications : Research indicates that DECP could have applications in treating conditions related to inflammation and cardiovascular diseases due to its ability to inhibit lipid metabolism pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of DECP:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that DECP effectively reduced blood pressure in hypertensive rat models by inhibiting sEH activity, which plays a crucial role in regulating vascular tone through the metabolism of epoxy fatty acids .

- Study 2 : Another investigation revealed that DECP exhibited anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro. This suggests a potential role for DECP in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(E)-3-diethoxyphosphorylprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOMEXJXBINBQ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58922-31-9 | |

| Record name | NSC125942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.